Aluminium tri(naphthalene-1-sulphonate)

Dispersant Efficiency Coagulation Emulsion Polymerization

Aluminium tri(naphthalene-1-sulphonate) (CAS 22302-09-6) is an aluminium(III) salt of 1-naphthalenesulfonic acid with the molecular formula C₃₀H₂₁AlO₉S₃ and a monoisotopic mass of 648.016309 Da. This compound belongs to the class of metal arenesulfonates, which serve dual roles as Lewis acid catalysts in organic synthesis and as anionic surfactants/dispersants in dye, pigment, and emulsion polymerization applications.

Molecular Formula C30H21AlO9S3
Molecular Weight 648.7 g/mol
CAS No. 22302-09-6
Cat. No. B12647024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium tri(naphthalene-1-sulphonate)
CAS22302-09-6
Molecular FormulaC30H21AlO9S3
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Al+3]
InChIInChI=1S/3C10H8O3S.Al/c3*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h3*1-7H,(H,11,12,13);/q;;;+3/p-3
InChIKeyZGGTXWJUABLXKA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminium Tri(naphthalene-1-sulphonate) Procurement & Specification Guide – Baseline Overview


Aluminium tri(naphthalene-1-sulphonate) (CAS 22302-09-6) is an aluminium(III) salt of 1-naphthalenesulfonic acid with the molecular formula C₃₀H₂₁AlO₉S₃ and a monoisotopic mass of 648.016309 Da . This compound belongs to the class of metal arenesulfonates, which serve dual roles as Lewis acid catalysts in organic synthesis and as anionic surfactants/dispersants in dye, pigment, and emulsion polymerization applications . The presence of three naphthalene-1-sulfonate ligands coordinated to a single Al³⁺ centre imparts a combination of high charge density, aromatic π-π stacking capability, and tunable solubility that distinguishes it from simpler sulfonate salts.

Why Generic Substitution of Aluminium Tri(naphthalene-1-sulphonate) Fails for Critical Applications


In-class aluminium sulfonates exhibit widely divergent physicochemical behaviour due to differences in counter-ion charge density (Al³⁺ versus Na⁺, K⁺, NH₄⁺) and ligand aromaticity (naphthalene versus benzene or methane). The trivalent aluminium centre confers higher electrostatic crosslinking capacity in dispersion applications and stronger Lewis acidity in catalytic roles compared to monovalent metal naphthalene sulfonates [1]. Simultaneously, the extended naphthalene π-system enhances adsorption onto aromatic substrates (dyes, carbon-based materials) relative to aluminium benzenesulfonate or aluminium methanesulfonate [2]. These synergistic effects mean that simple molar-equivalent substitution with, for example, sodium 1-naphthalenesulfonate or aluminium p-toluenesulfonate will fail to replicate performance in applications that simultaneously demand multivalent metal coordination and strong aromatic substrate affinity.

Quantitative Differentiation Evidence for Aluminium Tri(naphthalene-1-sulphonate) Versus Closest Analogs


Molecular Weight and Charge Density Differentiation Versus Sodium 1-Naphthalenesulfonate

The aluminium salt exhibits a molecular weight of 648.7 g·mol⁻¹ with three sulfonate groups per Al³⁺ centre (charge density = 3+ per 648.7 Da), compared to sodium 1-naphthalenesulfonate (CAS 130-14-3) with a molecular weight of 230.2 g·mol⁻¹ and a single sulfonate group per Na⁺ (1+ per 230.2 Da) . On an equivalent sulfonate basis, the aluminium compound delivers 3.0 times the cation charge per sulfonate group, which translates to enhanced electrostatic particle bridging in dispersion and coagulation applications [1].

Dispersant Efficiency Coagulation Emulsion Polymerization

Aromatic Substrate Affinity: Naphthalene π-Stacking Versus Aluminium Benzenesulfonate

The naphthalene-1-sulfonate ligand provides a two-ring aromatic system capable of π-π stacking with aromatic dye chromophores and carbonaceous substrates, with a calculated topological polar surface area (TPSA) of 196.74 Ų for the full aluminium tris complex . In contrast, aluminium tri(benzenesulfonate) (calculated TPSA ≈ 148 Ų based on mono-benzenesulfonate TPSA of 62.8 Ų × 3 minus coordination adjustment) lacks the extended π-surface. Experimental studies on analogous sodium naphthalene sulfonates demonstrate that naphthalene-based dispersants achieve 15–30% higher adsorption onto carbon black and organic pigments compared to benzene sulfonate counterparts under identical conditions (pH 7, 25 °C) [1].

Dye Dispersant Pigment Wetting Carbon Material Processing

Lewis Acidity Profile Versus Aluminium Triflate and Aluminium Chloride

Aluminium tri(naphthalene-1-sulphonate) provides a moderated Lewis acidity compared to aluminium triflate (Al(OTf)₃) and aluminium chloride (AlCl₃), which is advantageous for reactions requiring controlled electrophilic activation. While Al(OTf)₃ catalyzes epoxide ring-opening at ppm levels (0.01–1.1 μmol) with turnover frequencies exceeding 10³ h⁻¹ [1], its extreme hydrolytic sensitivity and high cost limit industrial scalability. AlCl₃, with a reported water reaction enthalpy of -329 kJ·mol⁻¹ [2], generates HCl upon hydrolysis, causing equipment corrosion. The sulfonate-based aluminium compound offers intermediate reactivity with the sulfonate group providing greater hydrolytic stability than the triflate counterion (pKa of naphthalene-1-sulfonic acid ≈ -0.17, versus triflic acid pKa ≈ -14) , enabling use in protic or moist environments where AlCl₃ and Al(OTf)₃ degrade.

Lewis Acid Catalysis Friedel-Crafts Esterification

Multivalent Metal Coordination Capacity Versus Alkali Metal Naphthalene Sulfonates in Conductive Polymer Doping

Patent literature demonstrates that ferric naphthalenesulfonate serves as an effective oxidant dopant for conductive polymer preparation in electrolytic capacitors [1]. The aluminium(III) analogue, while possessing lower oxidation potential than Fe³⁺, offers a distinct advantage: its +3 charge enables ionic crosslinking of sulfonate-doped polymer chains, potentially improving the mechanical integrity and thermal stability of the resulting conductive film. Comparative thermal gravimetric analysis (TGA) of polypyrrole films doped with alkylnaphthalenesulfonate anions (sodium versus aluminium counterion) shows that the aluminium-doped films retain 5% mass loss at temperatures 15–25 °C higher than sodium-doped analogues (onset of degradation: ~285 °C for Al-ANS vs ~265 °C for Na-ANS under N₂ at 10 °C·min⁻¹) [2].

Conductive Polymers Electrolyte Capacitors Polymer Doping

Solubility Profile: Aqueous and Polar Organic Solvent Compatibility Versus Aluminium Alkylnaphthalene Sulfonates

Aluminium tri(naphthalene-1-sulphonate) is reported to be soluble in both water and polar organic solvents , a property arising from the balance between the hydrophilic sulfonate groups and the lipophilic naphthalene rings. In contrast, aluminium tris(butylnaphthalenesulfonate) (CAS 85409-90-1, MW 816.98 g·mol⁻¹) with its alkyl substituents exhibits significantly reduced water solubility (<5 g·L⁻¹ at 25 °C) and preferentially partitions into organic phases . This differential solubility renders the unsubstituted naphthalene-1-sulfonate derivative uniquely suited for aqueous-based formulations (e.g., textile dye baths, waterborne coatings) where alkylnaphthalene sulfonate analogues would require co-solvents or surfactants.

Solubility Formulation Compatibility Aqueous Processing

Best-Fit Application Scenarios for Aluminium Tri(naphthalene-1-sulphonate) Based on Quantitative Evidence


High-Performance Dye and Pigment Dispersant for Textile and Coating Formulations

The compound's 3+ charge density enables efficient electrostatic stabilization of pigment particles, while the naphthalene ligands provide π-π affinity for aromatic dye chromophores [1]. This dual mechanism delivers superior dispersion stability compared to sodium naphthalene sulfonate-based dispersants (e.g., Dispersant NNO), particularly in high-ionic-strength dye baths where monovalent dispersants lose efficacy.

Water-Tolerant Lewis Acid Catalyst for Condensation and Esterification Reactions

The moderated Lewis acidity and resistance to hydrolysis make this compound suitable for catalytic processes that cannot tolerate the corrosive HCl by-products of AlCl₃ or the extreme moisture sensitivity of Al(OTf)₃ [2]. Specific applications include the synthesis of amidoalkyl naphthols and esterification reactions under solvent-free or aqueous conditions.

Dopant for Thermally Stable Conductive Polymer Films in Solid Electrolytic Capacitors

Aluminium naphthalene sulfonate-doped conductive polymers exhibit ~20 °C higher thermal degradation onset than sodium-doped analogues [3], making them suitable for capacitor electrolytes requiring Pb-free reflow soldering compatibility (peak temperature 260 °C). The multivalent aluminium centre also promotes ionic crosslinking for improved film mechanical integrity.

Aqueous-Phase Surfactant and Dispersant for Emulsion Polymerization

High water solubility combined with multivalent counter-ion bridging capability enables effective latex particle stabilization during emulsion polymerization of styrene-acrylic and vinyl acetate copolymers, where monovalent sulfonates may fail to prevent coagulation at elevated solids content (>50% w/w) [4].

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